![molecular formula C8H11NO2S2 B2463359 (4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine CAS No. 1778636-43-3](/img/structure/B2463359.png)
(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine
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Overview
Description
“(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine” is a chemical compound with the molecular weight of 339.44 . Its IUPAC name is N-((4S,6S)-6-methyl-7,7-dioxido-2-sulfamoyl-1,4,5,6-tetrahydro-1lambda3-thieno[2,3-b]thiopyran-4-yl)acetamide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H15N2O5S3/c1-5-3-8(12-6(2)13)7-4-9(20(11,16)17)18-10(7)19(5,14)15/h4-5,8,18H,3H2,1-2H3,(H,12,13)(H2,11,16,17)/t5-,8-/m0/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 339.44 .Scientific Research Applications
Glioma Imaging
Background: Amino acids play a crucial role in tumor cell growth and reproduction. Abnormal expression of amino acid transporters is observed in tumor cells and tissues . One promising compound for glioma imaging is (2S,4S)-4-amino-2-methyl-2H,3H,4H-1λ6-thieno[2,3-b]thiopyran-1,1-dione (referred to as (2S,4S)4–[^18F]FPArg ).
Research Findings:- Synthesis Optimization : Researchers have developed an improved synthetic method for the radiolabeled precursor of (2S,4S)4–[^18F]FPArg, enhancing stable yield. This advancement is crucial for clinical applications .
- Biodistribution Studies : (2S,4S)4–[^18F]FPArg is rapidly cleared from normal mouse tissues, making it a suitable candidate for imaging applications .
- MicroPET–CT Imaging in Glioma Models : In mouse models with gliomas, (2S,4S)4–[^18F]FPArg demonstrates high tumor uptake and slow clearance, allowing for effective imaging. It can even penetrate the blood–brain barrier .
Pentitol Analog
Background: The compound ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate (1) was isolated from the cultured octocoral Paralemnalia thyrsoides .
Research Findings:Electroreduction Studies
Background: Hydroxylamines electrogenerated from derivatives of (1S,2S)-2-amino-1-(4-nitrophenyl)-propane-1,3-diol (related to p-nitrophenylserinol) were studied .
Research Findings:Dorzolamide Hydrochloride
Background: Dorzolamide hydrochloride, chemically represented by (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride , acts as a carbonic anhydrase inhibitor and is used to lower intraocular pressure in glaucoma .
Research Context:These applications highlight the diverse roles of this intriguing compound in scientific research. If you need further details or have additional queries, feel free to ask! 😊
Mechanism of Action
Target of Action
Similar compounds have demonstrated diverse biological activity ranging from anti-inflammatory and antiviral to atp-sensitive potassium channel (katp) openers .
Mode of Action
It’s known that the cyclic sulfone motif is present in a large number of bioactive molecules . The compound’s interaction with its targets could involve binding to these targets, leading to changes in their function.
Result of Action
Similar compounds have demonstrated diverse biological activity, suggesting that this compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7H,4,9H2,1H3/t5-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSMBAIDAZWPRP-FSPLSTOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione |
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